molecular formula C16H22N2O B271888 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol

3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol

Cat. No. B271888
M. Wt: 258.36 g/mol
InChI Key: UPJXLSRGMSKYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also bind to specific receptors on the surface of cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been reported to have antiviral activity against certain viruses, including influenza and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol in lab experiments is its high purity and good yields. It is also relatively easy to synthesize using a simple and efficient method. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol. These include:
1. Further elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents.
2. Investigation of its potential applications in other fields, such as materials science and catalysis.
3. Development of more efficient and sustainable synthesis methods for this compound.
4. Exploration of its potential as a drug delivery agent, due to its ability to bind to specific receptors on the surface of cells.
5. Investigation of its potential as a diagnostic tool, due to its ability to selectively bind to certain biomolecules.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple and efficient, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol involves the reaction of pyridine-3-carbaldehyde with 1-aminoadamantane in the presence of a reducing agent. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.

properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

3-(pyridin-3-ylmethylamino)adamantan-1-ol

InChI

InChI=1S/C16H22N2O/c19-16-7-13-4-14(8-16)6-15(5-13,11-16)18-10-12-2-1-3-17-9-12/h1-3,9,13-14,18-19H,4-8,10-11H2

InChI Key

UPJXLSRGMSKYIV-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CN=CC=C4

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CN=CC=C4

Origin of Product

United States

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